ロキサチジン酢酸塩塩酸塩

概要

説明

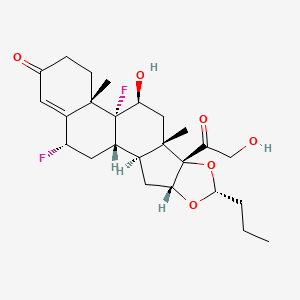

ロキサチジン酢酸塩塩酸塩は、特異的かつ競合的なヒスタミンH2受容体拮抗薬です。 主に、胃潰瘍、ゾリンジャー・エリソン症候群、びらん性食道炎、胃食道逆流症、胃炎の治療に使用されます 。 この化合物は、胃の壁細胞へのヒスタミンの作用を抑制することで、胃酸分泌を減少させます .

製造方法

合成経路と反応条件

ロキサチジン酢酸塩塩酸塩の合成には、いくつかの段階が必要です。

還元アミノ化: ピペリジンは、3-ヒドロキシベンズアルデヒドと反応して、3-(1-ピペリジニルメチル)フェノールを形成します。

ウィリアムエーテル合成: この中間体は、N-(3-ブロモプロピル)フタルイミドと反応して、保護されたアミンを形成します。

脱保護: 保護されたアミンは、ヒドラジンを用いて脱保護され、(3-(1-ピペリジニルメチル)フェノキシ)プロピルアミンが得られます。

アミド形成: このアミンは、グリコール酸と反応して、アミドを形成します。

工業生産方法

工業的な環境では、ロキサチジン酢酸塩塩酸塩の製造には、グリシン、マンニトール、亜硫酸ナトリウム、エデト酸二ナトリウムなどの原料が補助材料として用いられ、液体形態が製造されます .

科学的研究の応用

Roxatidine acetate hydrochloride has several scientific research applications:

Chemistry: It is used as a model compound in the study of histamine H2 receptor antagonists.

Biology: The compound is used to study the effects of histamine on gastric acid secretion.

Medicine: It is used in clinical trials to evaluate its efficacy in treating gastric and duodenal ulcers.

Industry: The compound is used in the pharmaceutical industry for the production of anti-ulcer medications.

作用機序

ロキサチジン酢酸塩塩酸塩は、壁細胞のH2受容体においてヒスタミンを競合的に阻害することで作用します。この阻害により、壁細胞による酸の正常な分泌と、食事による酸の分泌が抑制されます。 この化合物は、胃のエンテロクロマフィン様細胞から放出されたヒスタミンが、壁細胞のH2受容体への結合を阻害することで、酸分泌を減少させます .

類似の化合物との比較

類似の化合物

- シメチジン

- ラニチジン

- ファモチジン

独自性

ロキサチジン酢酸塩塩酸塩は、ヒスタミンH2受容体拮抗薬としての効力と選択性において、独自性を持ちます。 シメチジンのおよそ3〜6倍、ラニチジンの約2倍の抗分泌効力を持ちます 。 さらに、抗アンドロゲン効果はなく、他の薬物の肝代謝を阻害することもありません .

生化学分析

Biochemical Properties

Roxatidine acetate hydrochloride interacts with the histamine H2 receptor, a protein located on the parietal cells of the stomach . By competitively inhibiting the binding of histamine to H2 receptors, Roxatidine reduces both intracellular cyclic AMP concentrations and gastric acid secretion by parietal cells .

Cellular Effects

Roxatidine acetate hydrochloride has been shown to have significant effects on various types of cells. For instance, in a study on atopic dermatitis, it was found that Roxatidine acetate hydrochloride treatment significantly alleviated Dermatophagoides farinae body (Dfb)-induced AD skin symptoms and clinical severity in mice by decreasing the levels of immunoglobulin E, histamine, and inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of Roxatidine acetate hydrochloride involves its competitive inhibition of histamine at the parietal cell H2 receptor . This suppresses the normal secretion of acid by parietal cells and the meal-stimulated secretion of acid .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Roxatidine acetate hydrochloride in laboratory settings are limited, it is known that the drug is rapidly metabolised to its primary, active desacetyl metabolite .

Dosage Effects in Animal Models

In animal models, Roxatidine acetate hydrochloride has been shown to be more potent than cimetidine . Specific dosage effects in animal models are not extensively documented.

Metabolic Pathways

Roxatidine acetate hydrochloride is rapidly metabolised to its primary, active desacetyl metabolite . This process involves the action of esterases in the small intestine, plasma, and liver .

Transport and Distribution

Roxatidine acetate hydrochloride is well absorbed orally with an 80–90% bioavailability . Specific details on its transport and distribution within cells and tissues are not extensively documented.

Subcellular Localization

The subcellular localization of Roxatidine acetate hydrochloride is not explicitly documented in the literature. Given its mechanism of action, it is likely that it interacts with the histamine H2 receptors located on the parietal cells of the stomach .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of roxatidine acetate hydrochloride involves several steps:

Reductive Amination: Piperidine reacts with 3-hydroxybenzaldehyde to form 3-(1-piperidinylmethyl)phenol.

William Ether Synthesis: This intermediate reacts with N-(3-bromopropyl)phthalimide to form a protected amine.

Deprotection: The protected amine is deprotected using hydrazine to yield (3-(1-piperidinylmethyl)phenoxy)propylamine.

Amide Formation: This amine reacts with glycolic acid to form an amide.

Acetylation: The final step involves acetylation with acetic anhydride to yield roxatidine acetate.

Industrial Production Methods

In industrial settings, the preparation of roxatidine acetate hydrochloride involves the use of raw materials such as glycine, mannitol, sodium sulfite, and edetate disodium as auxiliary materials to prepare the liquid form .

化学反応の分析

反応の種類

ロキサチジン酢酸塩塩酸塩は、いくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化することができます。

還元: これは、第一アミン形態に還元することができます。

置換: 様々な置換反応が発生する可能性があり、特にピペリジン環に関与する反応が発生します。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 臭素などのハロゲン化剤は、置換反応に使用できます。

生成される主な生成物

酸化: 酸化により、カルボン酸が生成される場合があります。

還元: 還元は、通常、第一アミンを生成します。

置換: 置換反応により、様々なハロゲン化誘導体が生成される可能性があります。

科学研究への応用

ロキサチジン酢酸塩塩酸塩は、いくつかの科学研究に利用されています。

化学: ヒスタミンH2受容体拮抗薬の研究におけるモデル化合物として使用されています。

生物学: この化合物は、ヒスタミンが胃酸分泌に及ぼす影響を研究するために使用されます。

類似化合物との比較

Similar Compounds

Uniqueness

Roxatidine acetate hydrochloride is unique in its potency and selectivity as a histamine H2 receptor antagonist. It has an antisecretory potency that is about three to six times that of cimetidine and about twice that of ranitidine . Additionally, it does not have antiandrogenic effects and does not interfere with the hepatic metabolism of other drugs .

特性

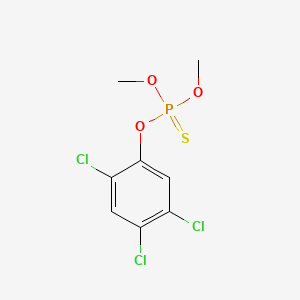

IUPAC Name |

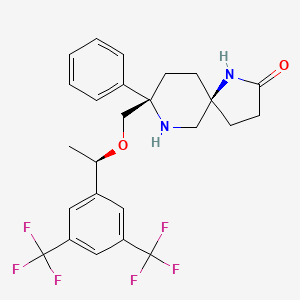

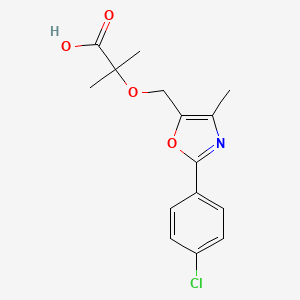

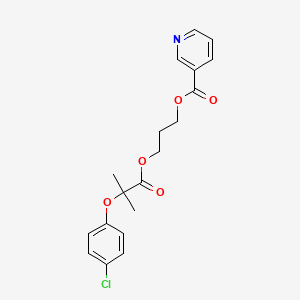

[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4.ClH/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21;/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWCTJHCXOHWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046670 | |

| Record name | Roxatidine acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93793-83-0 | |

| Record name | Roxatidine acetate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93793-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roxatidine acetate hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093793830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | roxatidine acetate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Roxatidine acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Roxatidine Acetate Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROXATIDINE ACETATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60426GOR1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Roxatidine acetate hydrochloride exert its therapeutic effect?

A1: Roxatidine acetate hydrochloride acts as a histamine H2-receptor antagonist. [] It competitively binds to histamine H2 receptors on the basolateral membrane of parietal cells in the stomach, effectively blocking histamine's action. [, ] This inhibition prevents the activation of these receptors, thereby reducing the secretion of gastric acid. [, ]

Q2: What is the role of the active metabolite, Roxatidine, in its pharmacological action?

A2: Roxatidine acetate hydrochloride itself is a prodrug, rapidly metabolized in the body to its active metabolite, Roxatidine. [] Roxatidine is primarily responsible for the H2-receptor antagonistic activity, leading to reduced gastric acid secretion. [, , ]

Q3: What is the molecular formula and weight of Roxatidine acetate hydrochloride?

A3: The molecular formula of Roxatidine acetate hydrochloride is C18H23N3O3S·HCl, and its molecular weight is 397.91 g/mol. []

Q4: What spectroscopic techniques have been employed to elucidate the structure of Roxatidine acetate hydrochloride?

A4: Several spectroscopic methods have been utilized to characterize the structure of Roxatidine acetate hydrochloride, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR studies have been conducted to determine the structure and conformation of Roxatidine acetate hydrochloride in different solvents. [, , ]

- Infrared (IR) Spectroscopy: IR spectroscopy has been used to study the interactions between Roxatidine acetate hydrochloride and cyclodextrins, which are used in some formulations. []

Q5: Describe the absorption, distribution, metabolism, and excretion (ADME) profile of Roxatidine acetate hydrochloride.

A5:

- Absorption: Roxatidine acetate hydrochloride is absorbed relatively slowly from the gastrointestinal tract after oral administration. []

- Distribution: Following absorption, Roxatidine acetate hydrochloride is widely distributed throughout the body. [] Studies in rats have shown significant distribution to the liver, kidneys, stomach, small intestine, and brain, among other tissues. []

- Metabolism: Roxatidine acetate hydrochloride is rapidly metabolized into its active form, Roxatidine. [] Further metabolism occurs primarily in the liver, resulting in various metabolites, including M-1, M-2, and M-3. [, , , , ] Notably, cytochrome P450 (CYP) enzymes, specifically CYP2A6 and CYP2D6, play key roles in the metabolic pathways of Roxatidine. []

- Excretion: The majority of the administered dose is excreted in the urine, with a smaller portion eliminated in the feces. []

Q6: What are the primary clinical applications of Roxatidine acetate hydrochloride?

A6: Roxatidine acetate hydrochloride is primarily indicated for the treatment of:

- Peptic ulcers: Studies have shown its efficacy in healing both gastric and duodenal ulcers. [, , , , ]

- Gastroesophageal reflux disease (GERD): Roxatidine acetate hydrochloride effectively reduces gastric acid secretion, offering relief from GERD symptoms. [, ]

- Zollinger-Ellison syndrome: This condition is characterized by excessive gastric acid secretion, and Roxatidine acetate hydrochloride helps manage this hypersecretion. []

Q7: What are the advantages of Roxatidine acetate hydrochloride over other H2-receptor antagonists?

A7:

- Long Duration of Action: Roxatidine acetate hydrochloride exhibits a longer duration of action compared to other H2-blockers like Cimetidine, potentially allowing for once-daily dosing. [, , ]

- Efficacy in Resistant Cases: Studies suggest that switching to Roxatidine acetate hydrochloride may be beneficial for patients with ulcers resistant to other H2-blockers, particularly those with five-membered ring structures. []

- Lower Potential for Drug Interactions: In vitro and in vivo studies indicate that Roxatidine acetate hydrochloride has a lower potential for interactions with drug-metabolizing enzymes compared to Cimetidine. [, , ]

Q8: Have any studies investigated the potential anti-cancer properties of Roxatidine acetate hydrochloride?

A8: Research has explored the potential of Roxatidine acetate hydrochloride in suppressing tumor growth. One study found that both Roxatidine acetate hydrochloride and Cimetidine inhibited the growth of colon cancer implants in mice, possibly by inhibiting angiogenesis, the formation of new blood vessels. []

Q9: What strategies have been explored to improve the delivery of Roxatidine acetate hydrochloride?

A10: Research has investigated the use of sustained-release formulations to prolong drug release and potentially enhance patient compliance. [, , ] One study focused on developing pulsatile controlled-release pellets of Roxatidine acetate hydrochloride, aiming to achieve a desired release profile. []

Q10: What analytical methods are commonly employed for the detection and quantification of Roxatidine acetate hydrochloride and its metabolites?

A10:

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (MS), is widely used to measure Roxatidine acetate hydrochloride and its metabolites in various matrices, including plasma and urine. [, , , ]

- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies and metabolite identification. [, , ]

- Spectrophotometry: Spectrophotometric methods, while less sensitive than HPLC or LC-MS, have been developed for the quantification of Roxatidine acetate hydrochloride in pharmaceutical formulations. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。